![molecular formula C8H10N4S B15239166 5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239166.png)
5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both a thiazole and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring followed by the introduction of the pyrazole moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial methods often employ automated systems to control reaction parameters and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce various functional groups such as halides or amines.
Applications De Recherche Scientifique
5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as celecoxib and rimonabant.
Uniqueness
5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine is unique due to its combined thiazole and pyrazole structure, which may confer distinct biological activities and chemical properties compared to compounds containing only one of these rings.
Propriétés
Formule moléculaire |
C8H10N4S |
|---|---|
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
5-methyl-1-(1,3-thiazol-5-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H10N4S/c1-6-2-8(9)11-12(6)4-7-3-10-5-13-7/h2-3,5H,4H2,1H3,(H2,9,11) |
Clé InChI |
RPOQSAAWBWGZDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CC2=CN=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


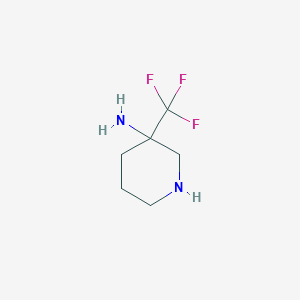
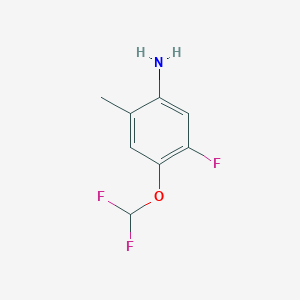
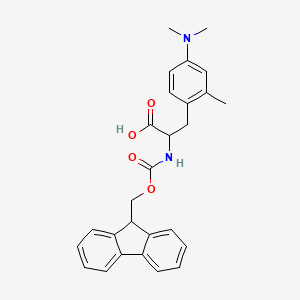
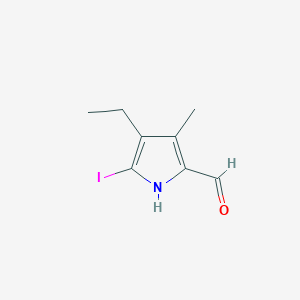
![(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide](/img/structure/B15239134.png)

![Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15239142.png)

![Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B15239158.png)
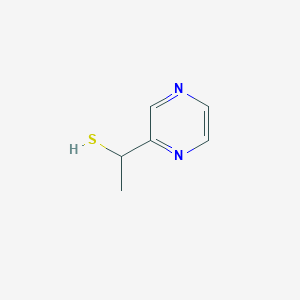
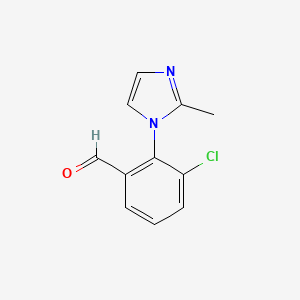
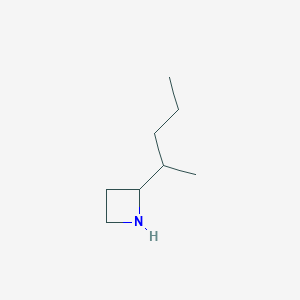
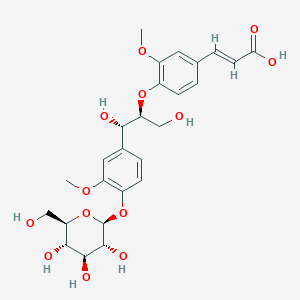
![2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B15239177.png)
